benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate is a complex organic compound with the molecular formula C32H48F2O6 and a molecular weight of 566.72 g/mol . This compound is characterized by its unique structure, which includes a cyclopentyl ring substituted with hydroxyl and oxan-2-yloxy groups, as well as a difluorooctyl chain . It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclopentyl ring: This step involves the cyclization of a suitable precursor under controlled conditions.
Introduction of the difluorooctyl chain: This is achieved through a series of substitution reactions, where fluorine atoms are introduced using reagents like .
Attachment of the oxan-2-yloxy group: This step involves the reaction of the cyclopentyl intermediate with oxan-2-ol under acidic conditions to form the oxan-2-yloxy group.
Esterification: The final step involves the esterification of the hept-5-enoic acid intermediate with benzyl alcohol in the presence of a catalyst like sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: to maximize yield and purity.
Use of industrial-grade reagents: and catalysts.
Implementation of purification techniques: such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like .
Reduction: The ester group can be reduced to an alcohol using reducing agents like .
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Sulfuric acid (H2SO4), hydrochloric acid (HCl).
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of azide derivatives.
Scientific Research Applications
Benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and difluorooctyl groups play a crucial role in its biological activity by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with cell membranes: Altering membrane permeability and affecting cellular functions.
Modulating signaling pathways: Influencing pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(tetrahydro-2H-pyran-2-yloxy)cyclopentyl]hept-5-enoate: Similar structure but with a tetrahydro-2H-pyran-2-yloxy group instead of oxan-2-yloxy.
Benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(methoxy)cyclopentyl]hept-5-enoate: Similar structure but with a methoxy group instead of oxan-2-yloxy.
Uniqueness
The uniqueness of benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluorooctyl and oxan-2-yloxy groups makes it a valuable compound for various research applications .
Properties
IUPAC Name |
benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48F2O6/c1-2-3-20-32(33,34)29(36)19-18-26-25(27(35)22-28(26)40-31-17-11-12-21-38-31)15-9-4-5-10-16-30(37)39-23-24-13-7-6-8-14-24/h4,6-9,13-14,25-29,31,35-36H,2-3,5,10-12,15-23H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCWLYLWLHLRAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(CCC1C(CC(C1CC=CCCCC(=O)OCC2=CC=CC=C2)O)OC3CCCCO3)O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48F2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.